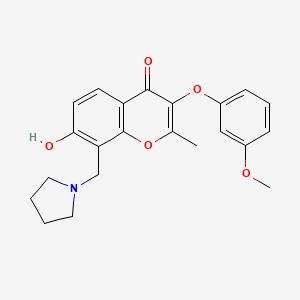

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

This compound belongs to the 4H-chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. Its structure includes:

- 7-hydroxy group: Common in bioactive chromones, contributing to antioxidant properties .

- 3-(3-Methoxyphenoxy) substituent: A methoxy ether at the phenyl ring’s meta position, influencing electronic effects and binding interactions.

- 2-methyl group: Enhances steric stability and modulates lipophilicity.

- 8-(pyrrolidin-1-ylmethyl) side chain: A nitrogen-containing heterocycle that may improve solubility and receptor affinity .

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-21(28-16-7-5-6-15(12-16)26-2)20(25)17-8-9-19(24)18(22(17)27-14)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHWEFICNJBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where a methoxyphenol is reacted with the chromen-4-one core in the presence of a suitable base.

Introduction of the Methyl Group: The methyl group at position 2 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative is reacted with a suitable leaving group on the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chromen-4-one core can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkyl halides.

Esterification: Carboxylic acids, acid chlorides, anhydrides.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Dihydro derivatives.

Substitution: Amino or thio derivatives.

Esterification: Ester derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Chromone Derivatives

Key structural variations among related compounds are summarized below:

Table 1: Structural and Functional Comparison of Chromone Derivatives

Key Structural and Functional Insights:

Substituent Position at R3: The 3-methoxyphenoxy group in the target compound may offer distinct electronic effects compared to daidzein’s 4-hydroxyphenyl or formononetin’s 4-methoxyphenyl. Meta-substitution could reduce steric hindrance while maintaining moderate polarity . Phenoxy vs. Phenyl: The ether linkage in phenoxy derivatives (e.g., target compound) increases metabolic stability compared to hydroxylated analogs like daidzein .

R8 Modifications :

- Pyrrolidin-1-ylmethyl (target compound) vs. piperazinylmethyl or morpholinylmethyl : Pyrrolidine’s five-membered ring may enhance membrane permeability compared to bulkier six-membered heterocycles.

- Nitrogen-containing side chains improve water solubility, critical for bioavailability .

Biological Implications: Daidzein and formononetin demonstrate that hydroxyl/methoxy groups at R3 are vital for binding to estrogen receptors . The target compound’s 2-methyl group may confer greater metabolic stability than trifluoromethyl analogs (e.g., ’s compound with CF3) .

Biological Activity

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as a chromone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 382.4 g/mol. Its structure includes multiple functional groups that are often associated with biological activity, such as hydroxyl and methoxy groups.

| Property | Value |

|---|---|

| Molecular Formula | C22H24NO5 |

| Molecular Weight | 382.4 g/mol |

| LogP | 3.6 |

| Topological Polar Surface Area (TPSA) | 69.4 Ų |

Anticancer Activity

Recent studies have indicated that chromone derivatives, including this compound, exhibit significant anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

In a study published in Nature Communications, the compound was tested against multiple cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM for HepG2 cells, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Modulation: It appears to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

- Antibacterial Mechanism: The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.